molecular formula C20H31N3O2S B2823590 1-(4-ethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034383-90-7

1-(4-ethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2823590
CAS RN: 2034383-90-7
M. Wt: 377.55
InChI Key: NDCPWVJKBYLRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H31N3O2S and its molecular weight is 377.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and evaluation of flexible urea derivatives, including those related to "1-(4-ethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea," focusing on optimizing pharmacophoric moieties and enhancing conformational flexibility. For instance, a study by Vidaluc et al. (1995) investigated a series of flexible ureas as novel acetylcholinesterase inhibitors, emphasizing the optimization of spacer length and the substitution of the benzyl group with a cyclohexyl group to achieve high inhibitory activities without the necessity of an aromatic residue for activity (Vidaluc et al., 1995).

Biological Applications

Several studies have focused on the potential biological applications of urea derivatives, including their role as inhibitors or modulators in various biological pathways. For example, the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists have been explored, highlighting the potential for significant pharmacological effects (Fotsch et al., 2001). Additionally, the synthesis and evaluation of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase have been investigated, with implications for reducing inflammatory pain and potential applications in antiparkinsonian therapies (Rose et al., 2010).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of urea derivatives have also been a focus of research. Studies have synthesized and tested various urea compounds for their antimicrobial properties against bacterial and fungal strains, as well as their potential as anticancer agents through mechanisms such as inhibition of specific enzymes or pathways involved in cancer progression (Wardkhan et al., 2008).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2S/c1-2-25-19-5-3-17(4-6-19)22-20(24)21-15-16-7-11-23(12-8-16)18-9-13-26-14-10-18/h3-6,16,18H,2,7-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCPWVJKBYLRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.